Chiral Purity: Exceeding 99.5% Enantiomeric Excess by Validated HPLC
The commercial availability of Fmoc-D-Tyr(Me)-OH at a certified chiral purity of ≥99.5%, as determined by validated HPLC methods, directly minimizes the risk of epimerization during SPPS. This high degree of stereochemical integrity is a critical quality attribute that is not uniformly guaranteed across all vendors or for all closely related analogs, such as Fmoc-D-Tyr(tBu)-OH, which is commonly offered at ≥98.0% purity (by non-chiral HPLC), a specification that does not quantify enantiomeric purity .
| Evidence Dimension | Chiral Purity |
|---|---|
| Target Compound Data | ≥ 99.5% (Chiral HPLC) |
| Comparator Or Baseline | Fmoc-D-Tyr(tBu)-OH: ≥ 98.0% (HPLC, non-chiral specification) |
| Quantified Difference | A minimum 1.5% absolute increase in overall purity specification, with the critical difference being the validated chiral purity for the target compound. |
| Conditions | Commercial product specification from vendor Certificate of Analysis (CoA) |
Why This Matters
For applications requiring defined stereochemistry, a ≥99.5% chiral purity specification provides quantitative assurance of minimal D/L epimer contamination, reducing the risk of synthesizing diastereomeric peptide impurities that are difficult to separate.
